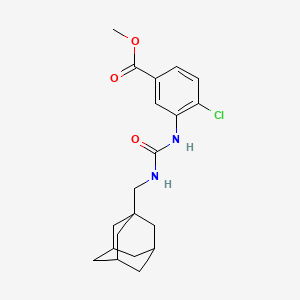

Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate” is a chemical compound that has been studied in various scientific research. It is derived from adamantane, a type of hydrocarbon that is known for its unique, stable structure .

Synthesis Analysis

The synthesis of this compound involves several steps. One method includes the 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate, which results in the formation of methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate . This compound can then be further processed to produce "this compound" .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the adamantyl group. The adamantyl group is a bulky, three-dimensional structure that can influence the properties of the compound . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with fluorine (chlorine)-containing anilines to produce a series of 1,3-disubstituted ureas . The yield of these reactions can vary, indicating that the reaction conditions and the specific reactants used can significantly influence the outcome .Applications De Recherche Scientifique

Synthesis and Characterization

A study detailed the synthesis and characterization of substituted benzothiophenyl methyl dihydroimidazolones, where reactions involving similar adamantyl structures were employed, demonstrating the potential for creating a variety of chemically interesting and useful compounds through the modification of the adamantyl group (Sedlák et al., 2008). This work underscores the adaptability of adamantyl derivatives in synthesizing novel heterocyclic compounds.

Antimicrobial and Anti-Proliferative Activities

Research has shown that adamantane derivatives possess significant antimicrobial and anti-proliferative properties. A study synthesized novel adamantyl thiosemicarbazides and evaluated their in vitro antimicrobial activity, revealing that certain compounds exhibited marked broad-spectrum antibacterial activities and displayed significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).

Catalysis

The palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold was described, showcasing a strategy for functionalizing the adamantyl group, which could be of high interest for developing new pharmacophores or enhancing the properties of existing drugs (Lao et al., 2015).

Mechanoluminescent Imaging

A study utilized a chemiluminescent mechanophore, bis(adamantyl-1,2-dioxetane), to investigate covalent bond scission in a glassy polymer network, highlighting the potential of adamantyl derivatives in developing advanced materials with self-reporting damage capabilities (Clough et al., 2017).

Molecular Recognition

Adamantyl derivatives have been demonstrated to act as versatile assemblers in molecular recognition processes, contributing to the formation of one-dimensional motifs in crystal engineering and design (Karle et al., 1997).

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studying its reactivity with other compounds, exploring its potential uses in various industries, and investigating its biological activities .

Mécanisme D'action

Target of Action

Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to diverse physiological effects.

Biochemical Pathways

It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process can lead to the formation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) , potentially affecting various biochemical pathways.

Pharmacokinetics

The metabolic stability of adamantane derivatives can be influenced by the presence of bulky groups . The bulky adamantane moiety in certain compounds has been shown to disrupt the process of hydrolysis , which could potentially impact the bioavailability of Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate.

Result of Action

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they could have diverse effects at the molecular and cellular levels .

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

Propriétés

IUPAC Name |

methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYFRFWVOIYEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethoxy-2-nitro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2867144.png)

![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)

![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)

![4-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2867158.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)